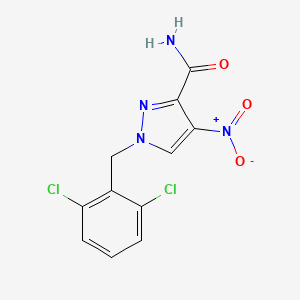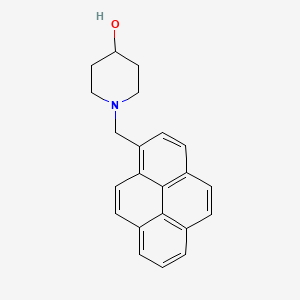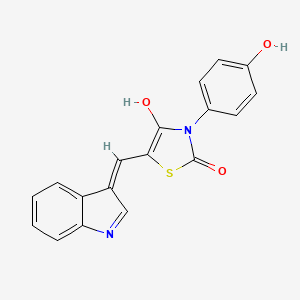![molecular formula C17H20N4O3 B6024683 1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6024683.png)
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor binds to the catalytic subunit of this compound, leading to the inhibition of its phosphatase activity. This results in the activation of various oncogenic signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK, which promote cell proliferation, survival, and angiogenesis. This compound inhibitor has also been shown to induce DNA damage and apoptosis in cancer cells, further highlighting its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of this compound activity, the activation of oncogenic signaling pathways, and the induction of DNA damage and apoptosis in cancer cells. This compound inhibitor has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor has several advantages for lab experiments, including its high purity and yield, well-established synthesis methods, and extensive preclinical studies. However, this compound inhibitor also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated before its clinical application.
Orientations Futures
For 1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of its potential for other diseases.
Méthodes De Synthèse
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor can be synthesized using various methods, including the reaction of 2,4-dioxo-1,3-dimethylpyrimidine with 1-benzylpiperazine and subsequent carbonylation using phosgene. Another method involves the reaction of 2,4-dioxo-1,3-dimethylpyrimidine with 4-phenylpiperazine and subsequent carbonylation using phosgene. Both methods yield this compound inhibitor with high purity and yield.
Applications De Recherche Scientifique
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. This compound is a tumor suppressor protein that plays a crucial role in regulating cell growth, differentiation, and apoptosis. This compound inhibitor has been shown to inhibit the activity of this compound, leading to the activation of oncogenic signaling pathways and the promotion of tumor growth. Therefore, this compound inhibitor has been considered a promising target for cancer therapy.
Propriétés
IUPAC Name |
1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-18-14(12-15(22)19(2)17(18)24)16(23)21-10-8-20(9-11-21)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBEXPIXMKKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6024604.png)
![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(tetrahydro-2H-pyran-4-ylmethyl)amino]nicotinamide](/img/structure/B6024616.png)
![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)

![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)

![2-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)imidazo[1,2-a]pyridine](/img/structure/B6024654.png)
![2-[2-(benzylthio)-1H-benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6024661.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6024662.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B6024670.png)


![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6024693.png)
![2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide](/img/structure/B6024699.png)